molecular formula C9H12ClNO2S B2895544 Methyl 4h,5h,6h,7h-thieno[3,2-b]pyridine-6-carboxylate hydrochloride CAS No. 2241131-14-4

Methyl 4h,5h,6h,7h-thieno[3,2-b]pyridine-6-carboxylate hydrochloride

Cat. No.: B2895544
CAS No.: 2241131-14-4
M. Wt: 233.71
InChI Key: QGPIBNXRGANVLP-UHFFFAOYSA-N
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Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with this compound are H302, H315, H319, and H335 . The precautionary statements are P261, P305, P351, and P338 . It is recommended to refer to the Material Safety Data Sheet (MSDS) for complete safety and handling information .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4h,5h,6h,7h-thieno[3,2-b]pyridine-6-carboxylate hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminothiophene with ethyl acetoacetate in the presence of a base, followed by cyclization and esterification to form the desired product . The reaction conditions often include refluxing in solvents like ethanol or xylene and the use of catalysts such as sodium ethoxide or potassium carbonate .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of high-purity reagents and stringent quality control measures are essential to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions

Methyl 4h,5h,6h,7h-thieno[3,2-b]pyridine-6-carboxylate hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or alkoxides. Reaction conditions typically involve controlled temperatures, inert atmospheres, and appropriate solvents to ensure high yields and selectivity .

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, alcohols, and various substituted derivatives of the thieno[3,2-b]pyridine core .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4h,5h,6h,7h-thieno[3,2-b]pyridine-6-carboxylate hydrochloride is unique due to its specific fusion pattern and functional groups, which confer distinct reactivity and binding properties.

Properties

IUPAC Name

methyl 4,5,6,7-tetrahydrothieno[3,2-b]pyridine-6-carboxylate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO2S.ClH/c1-12-9(11)6-4-8-7(10-5-6)2-3-13-8;/h2-3,6,10H,4-5H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGPIBNXRGANVLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CC2=C(C=CS2)NC1.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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